Pyridine, 2-hydrazinyl-4,5-dimethyl-
Overview
Description
“Pyridine, 2-hydrazinyl-4,5-dimethyl-” is a chemical compound used in scientific research for its diverse applications. It offers potential in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. It is structurally related to benzene, with one methine group i.e., =CH- is replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of pyridine compounds has been noted in various studies. For instance, a study reported the synthesis of pyridine appended 2-hydrazinylthiazole derivatives through Hantzsch thiazole methodologies . Another study mentioned the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles .Chemical Reactions Analysis
The chemical reactions involving pyridine compounds have been explored in various studies. For example, one study reported the reaction of 2,3-diaminopyridine with benzaldehyde, followed by cyclization to form imidazo[4,5-b]pyridine . Another study discussed the reaction of 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile with various halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to obtain the expected regioisomers compounds .Physical And Chemical Properties Analysis
Pyridine is a water-miscible liquid with an unpleasant fish-like smell and colorless. It is highly flammable. The molecular weight or molar mass of pyridine is 79.1 gram per mole. The density of pyridine is 982 kilogram per meter cube. Also, the boiling point of pyridine is 115oC and the melting point of pyridine is −41.6oC .Scientific Research Applications
Synthesis of Thiazolo[4,5-b]pyridines
Pyridine-based heterocyclic derivatives, such as thiazolo[4,5-b]pyridines, are significant classes of organic compounds and constitute an important part of modern-day drugs arsenal . They have been used in the synthesis of novel thiazolo[4,5-b]pyridines that exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
CDK2 Inhibitors
New pyridine, pyrazolopyridine, and furopyridine derivatives have been synthesized and evaluated for their ability to inhibit the CDK2 enzyme . Some of these compounds have shown promising results, with IC50 values comparable to roscovitine, a known CDK2 inhibitor .
Anti-Proliferative Activity
The newly synthesized pyridine derivatives have also been tested for their cytotoxicity against different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) . Some of these compounds have shown significant anti-proliferative activity .
Tubulin Polymerization
Furo[2,3-b]pyridine derivatives have demonstrated in vitro activity for tubulin polymerization . This makes them potential candidates for the development of new anticancer drugs .
Lck and Akt Kinase Inhibitors
Furo[2,3-b]pyridine derivatives have also been reported to act as Lck and Akt kinase inhibitors . These kinases play crucial roles in cell signaling pathways, and their inhibition can be beneficial in the treatment of various diseases .
Gas Chromatography
Pyridine derivatives can be used in gas chromatography, a common laboratory technique for separating and analyzing compounds .
Safety and Hazards
properties
IUPAC Name |
(4,5-dimethylpyridin-2-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-7(10-8)9-4-6(5)2/h3-4H,8H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTGLUUDICJCOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-hydrazinyl-4,5-dimethyl- | |
CAS RN |
1154030-52-0 | |
Record name | 2-hydrazinyl-4,5-dimethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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